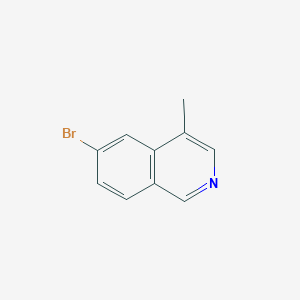

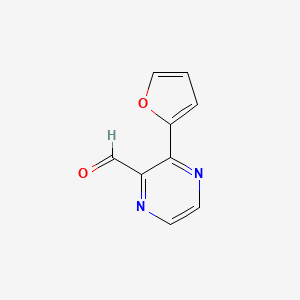

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Overview

Description

This compound is a hydrochloride salt of an amine, specifically a tetrahydronaphthalen-1-amine derivative. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Hydrochloride salts are often used in pharmaceuticals to increase the stability of the active compound .

Chemical Reactions Analysis

The chemical reactions involving amines can be quite diverse, depending on the specific structure of the compound and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the presence of functional groups .Scientific Research Applications

Fluoroorganic Chemicals in Water Treatment

Perfluoroalkyl and polyfluoroalkyl substances (PFAS) are persistent and mobile fluoro-organic chemicals found in many water supplies. Recent advances suggest that amine-containing sorbents offer alternative solutions for PFAS control in municipal water and wastewater treatments at low concentrations. The efficacy of PFAS removal by aminated sorbents relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. Designing next-generation sorbents should consider these factors for improved performance in PFAS removal from water sources (Ateia et al., 2019).

Fluoropolymers Synthesis and Applications

Polytetrafluoroethylene (PTFE) synthesis and characterization represent a significant area of research within fluorinated polymers. PTFE and its derivatives are chemically inert, hydrophobic, and exhibit excellent thermal stability and low friction coefficients. These properties make them suitable for a wide range of applications, including coatings, lubrication, and industrial uses in electronics, aerospace, and textiles. The review by Puts, Crouse, and Améduri (2019) provides a comprehensive overview of TFE homopolymerization, detailing the synthesis process and how it affects the material's physicochemical properties. This knowledge is crucial for companies entering the fluoropolymer market and for the development of new applications for these materials (Puts et al., 2019).

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

The degradation of nitrogen-containing amino and azo compounds, prevalent in textile, agricultural, and chemical industries, presents a challenge due to their resistance to conventional degradation processes. Advanced Oxidation Processes (AOPs) have shown effectiveness in mineralizing these compounds, enhancing treatment schemes' efficacy. Bhat and Gogate (2021) provide a critical review on the degradation of several amine- and azo-based compounds using AOPs, comparing degradation efficiencies, reaction mechanisms, and the influence of process parameters. This review offers a systematic overview that could guide future research and application of AOPs in treating recalcitrant nitrogen-containing compounds (Bhat & Gogate, 2021).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIGKSYKJSYOOT-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC(=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466449-95-5 | |

| Record name | (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate](/img/structure/B1450503.png)

![3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450504.png)

![3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450512.png)

![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)